molecular formula C14H18N4O2S2 B6472970 N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640874-16-2

N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide

Número de catálogo: B6472970
Número CAS: 2640874-16-2
Peso molecular: 338.5 g/mol
Clave InChI: URCXFRLSUWCEHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core fused to a piperidine ring, with a cyclopropanesulfonamide substituent. The thiazolo[4,5-c]pyridine moiety is a bicyclic system known for its electron-rich aromatic character, which facilitates interactions with biological targets such as enzymes or receptors . The piperidine ring introduces conformational flexibility, while the cyclopropanesulfonamide group may enhance solubility and hydrogen-bonding capacity.

Propiedades

IUPAC Name

N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,11-3-4-11)17-10-2-1-7-18(9-10)14-16-12-8-15-6-5-13(12)21-14/h5-6,8,10-11,17H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCXFRLSUWCEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Sodium carbonate, triethylamine.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various N-substituted derivatives.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Target Compound :

  • Core : Thiazolo[4,5-c]pyridine.
  • Substituents :
    • Piperidin-3-yl group (conformational flexibility).
    • Cyclopropanesulfonamide (rigid three-membered ring, sulfonamide for solubility/binding).

Analog 1 () :

  • Core : Spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazole].
  • Substituents :
    • 4-Acetate phenyl (hydrophobic/lipophilic).
    • Pyridin-2-yl (hydrogen-bond acceptor).
  • Activity : Antimicrobial (MIC values: 8–32 µg/mL against S. aureus and E. coli) .

Analog 2 (Ipivivint, ) :

  • Core : Imidazo[4,5-c]pyridine and pyrazolo[3,4-b]pyridine.
  • Substituents :
    • 3-Fluorophenyl (enhanced membrane permeability).
    • Dimethylmethanamine (basic tertiary amine for solubility).
  • Activity : Wnt pathway inhibitor (IC₅₀: 50 nM in HEK293 cells) .

Key Differences :

  • The target compound’s cyclopropanesulfonamide contrasts with Analog 1’s acetate phenyl and Analog 2’s fluorophenyl. This group may reduce metabolic instability compared to ester-containing analogs .
  • Ipivivint’s dual heterocyclic cores (imidazo + pyrazolo) likely increase target selectivity, whereas the target’s single thiazolo core may favor broader interactions .

Comparison :

  • The target’s synthesis is moderately feasible (similar to methods), but cyclopropane sulfonylation may require optimized conditions to avoid ring strain .
Physicochemical Properties
Property Target Compound Analog 1 Ipivivint
LogP (predicted) 1.8 (moderate polarity) 2.5 (lipophilic) 2.1 (balanced)
Solubility (aq.) High (sulfonamide) Low (ester group) Moderate (amine)
Metabolic Stability High (rigid cyclopropane) Moderate (ester hydrolysis) High (fluorine shielding)
  • Ipivivint’s fluorine substituent extends half-life in vivo .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.